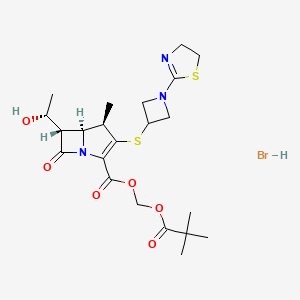

Tebipenem pivoxil hydrobromide

Beschreibung

Eigenschaften

CAS-Nummer |

1381788-20-0 |

|---|---|

Molekularformel |

C22H32BrN3O6S2 |

Molekulargewicht |

578.5 g/mol |

IUPAC-Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide |

InChI |

InChI=1S/C22H31N3O6S2.BrH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1 |

InChI-Schlüssel |

MMWWBQNLJKFAIN-HXLQFWNVSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O.Br |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O.Br |

Herkunft des Produkts |

United States |

Synthesis and Chemical Transformations of Tebipenem Pivoxil Hydrobromide

Synthetic Methodologies for Tebipenem (B1682724)

The synthesis of the active pharmaceutical ingredient, tebipenem, is a complex process that begins with the stereoselective construction of the characteristic 1-β-methylcarbapenem core, followed by the introduction of a specific side chain that defines its antibacterial spectrum.

Key Precursors and Intermediates in Tebipenem Synthesis

The synthesis of the tebipenem core structure relies on the strategic assembly of key precursors and intermediates. A crucial starting material is a protected azetidinone derivative, which provides the foundational β-lactam ring. A commonly utilized precursor is 4-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-1-methyl-2-oxo-1-carbapenam-3-carboxylate . This intermediate already possesses the desired stereochemistry at multiple centers, which is critical for the final biological activity of the antibiotic.

Another key component is the side chain, which for tebipenem is 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine . This thiol-containing heterocyclic moiety is introduced at the C-2 position of the carbapenem (B1253116) scaffold and is instrumental in defining the drug's antibacterial spectrum and potency. The synthesis of this side chain is a separate multi-step process.

Table 1: Key Precursors and Intermediates in Tebipenem Synthesis

| Compound Name | Role in Synthesis |

| 4-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-1-methyl-2-oxo-1-carbapenam-3-carboxylate | Precursor for the carbapenem core structure |

| 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine | C-2 side chain precursor |

| p-Nitrobenzyl (PNB) group | Protecting group for the carboxylic acid functionality |

Reaction Mechanisms and Conditions for Core Structure Formation

The formation of the bicyclic carbapenem core from the azetidinone precursor involves an intramolecular cyclization reaction. This transformation is typically achieved through a Dieckmann condensation or a related intramolecular cyclization mechanism.

In a representative synthetic route, the 2-oxo-azetidinone precursor is first activated at the C-3 position. This can be achieved by converting the ketone into an enol phosphate (B84403) by reaction with a reagent such as diphenylphosphoryl chloride in the presence of a base like diisopropylethylamine.

The activated intermediate is then reacted with the thiol side chain, 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, which displaces the phosphate group to form a thioether linkage at the C-2 position of the developing carbapenem ring.

The final step in forming the tebipenem core involves the removal of the p-nitrobenzyl protecting group from the carboxylic acid. This is typically accomplished through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent system. This deprotection step yields the free carboxylic acid of tebipenem.

Synthesis of Tebipenem Pivoxil

Tebipenem itself has poor oral bioavailability. To overcome this, it is converted into its pivoxil ester prodrug, tebipenem pivoxil. This chemical modification enhances its absorption from the gastrointestinal tract.

Esterification Reactions for Pivoxil Moiety Attachment

The synthesis of tebipenem pivoxil from tebipenem involves an esterification reaction at the C-3 carboxylic acid group. A common method employs an alkylating agent such as iodomethyl pivalate (B1233124) or chloromethyl pivalate .

The reaction is carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), in the presence of a base. Anhydrous potassium carbonate is frequently used as the base to deprotonate the carboxylic acid of tebipenem, forming a carboxylate salt which then acts as a nucleophile. The carboxylate anion attacks the methylene (B1212753) group of the pivalate reagent, displacing the iodide or chloride leaving group and forming the pivaloyloxymethyl ester.

Table 2: Reagents for Tebipenem Pivoxil Synthesis

| Reagent | Function |

| Tebipenem | Starting material (active drug) |

| Iodomethyl pivalate or Chloromethyl pivalate | Esterifying agent to attach the pivoxil moiety |

| Anhydrous potassium carbonate | Base to deprotonate the carboxylic acid |

| N,N-Dimethylformamide (DMF) | Aprotic polar solvent |

| Phase Transfer Catalyst | Facilitates the reaction between phases |

Role of Phase Transfer Catalysis in Prodrug Synthesis

To improve the efficiency of the esterification reaction, which involves a salt (tebipenem carboxylate) that may have limited solubility in the organic solvent, a phase-transfer catalyst (PTC) is often employed. These catalysts facilitate the transfer of the carboxylate anion from a solid or aqueous phase into the organic phase where the esterifying agent is present.

Commonly used phase-transfer catalysts for this synthesis include quaternary ammonium (B1175870) salts such as tetrabutylammonium bromide (TBAB) and benzyl triethylammonium (B8662869) chloride (TEBAC) . The lipophilic cation of the PTC pairs with the tebipenem carboxylate anion, forming an ion pair that is soluble in the organic solvent. This increased concentration of the nucleophile in the organic phase significantly accelerates the rate of the esterification reaction, leading to higher yields and milder reaction conditions. The use of PTC avoids the need for harsh conditions and simplifies the work-up procedure.

Formation of Tebipenem Pivoxil Hydrobromide

To enhance the stability and improve the physicochemical properties of the prodrug for formulation purposes, tebipenem pivoxil is converted into its hydrobromide salt.

The formation of this compound is achieved by treating a solution of tebipenem pivoxil with hydrobromic acid (HBr). In a typical procedure, tebipenem pivoxil is dissolved in a suitable organic solvent. An aqueous solution of hydrobromic acid is then added to this solution. The hydrobromide salt, being less soluble in the organic solvent, crystallizes out of the solution and can be isolated by filtration. The resulting crystalline this compound exhibits improved stability and handling characteristics compared to the free base form. Different crystalline forms of the hydrobromide salt can be obtained depending on the crystallization conditions, which can have an impact on the drug's dissolution and bioavailability.

Salt Formation and its Impact on Drug Substance Properties

Tebipenem pivoxil is the orally available prodrug of the carbapenem antibiotic tebipenem. To enhance the properties of the drug substance for pharmaceutical development, it has been formulated as a hydrobromide (HBr) salt, referred to as this compound. This salt form was specifically designed to improve key characteristics such as stability. nih.gov The formation of the HBr salt is a critical step in ensuring the integrity and shelf-life of the final drug product. nih.gov Upon oral administration, the hydrobromide salt is intended to rapidly dissociate as it dissolves within the gastrointestinal tract. asm.org

Crystallization and Polymorphism Studies of this compound

The crystalline state of a pharmaceutical compound is of paramount importance as it can affect solubility, stability, and bioavailability. For this compound, various crystalline forms have been identified and characterized. google.comgoogleapis.com

Studies have detailed the existence of multiple polymorphic forms of this compound, designated as Form B, Form C, and Form D. google.comgoogleapis.com Each of these forms exhibits unique physicochemical properties. The characterization of these polymorphs is typically achieved through techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). google.comgoogleapis.com

For instance, the crystalline structure of tebipenem pivoxil (not the hydrobromide salt) has been determined to be in the triclinic space group P1, with one molecule per unit cell. researchgate.net In this particular crystal structure, hydrogen bonds play a role in linking the molecules together. researchgate.net

The table below summarizes the different identified crystalline forms of tebipenem pivoxil salts.

Prodrug Activation Pathways: Hydrolysis of Tebipenem Pivoxil

Enzymatic Hydrolysis Mechanisms

Tebipenem pivoxil is a prodrug, meaning it is administered in an inactive form and must be converted into its active form within the body. patsnap.comselleckchem.com This bioactivation is primarily achieved through enzymatic hydrolysis. After oral administration, tebipenem pivoxil is rapidly absorbed from the gastrointestinal tract. patsnap.com

The conversion to the active moiety, tebipenem, occurs in the enterocytes of the gastrointestinal tract. asm.orgnih.govasm.org This process is mediated by intestinal esterases, specifically carboxylesterases, which cleave the pivoxil ester group from the prodrug molecule. patsnap.comoup.com This rapid and extensive hydrolysis at the pivalate ester is a critical step for the drug's efficacy. asm.org Studies have shown that the prodrug itself is typically undetectable in systemic circulation following administration, indicating an efficient conversion process. asm.org

Identification of Active Moiety: Tebipenem

The pharmacologically active form of this compound is tebipenem. nih.govasm.orgselleckchem.comnih.govnih.govresearchgate.netresearchgate.net Following the enzymatic hydrolysis of the pivoxil ester, tebipenem is released and enters systemic circulation to exert its antibacterial effects. patsnap.comresearchgate.net

Tebipenem is the molecule responsible for the potent, broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogens. nih.govasm.org Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). patsnap.comresearchgate.net The stability of tebipenem to hydrolysis by certain bacterial enzymes, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, contributes to its effectiveness against multidrug-resistant bacteria. nih.govresearchgate.netasm.org

The table below lists the key compounds involved in the synthesis and activation of this compound.

Mechanism of Antimicrobial Action of Tebipenem

Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is crucial for survival, and its synthesis is a complex process involving multiple enzymes. Tebipenem (B1682724) effectively targets and inhibits key enzymes in this pathway, leading to cell lysis and death.

Binding to Penicillin-Binding Proteins (PBPs)

The primary targets of tebipenem are penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural support to the bacterial cell wall. Tebipenem's broad-spectrum activity is attributed to its high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.

In Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, tebipenem is a potent inhibitor of multiple PBPs, with a primary affinity for PBP 2. In Gram-positive bacteria like Streptococcus pneumoniae, tebipenem demonstrates high affinities for PBP 1A, PBP 2B, and PBP 3. This ability to bind to and inhibit a variety of PBPs contributes to its potent bactericidal activity.

| Bacterium | High-Affinity PBPs for Tebipenem |

| Escherichia coli | PBP 2 |

| Klebsiella pneumoniae | PBP 2 |

| Streptococcus pneumoniae | PBP 1A, PBP 2B, PBP 3 |

Molecular Interactions and Specificity with Bacterial Transpeptidases

PBPs catalyze the transpeptidation reaction that forms cross-links between peptidoglycan chains, a critical step for the integrity of the cell wall. Tebipenem, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the transpeptidases. By binding to the active site of these enzymes, tebipenem forms a stable acyl-enzyme complex, effectively inactivating them.

Crystal structure analyses of tebipenem complexed with PBPs from Streptococcus pneumoniae have revealed specific molecular interactions. The C-2 side chain of tebipenem forms hydrophobic interactions with conserved tryptophan and threonine residues within the active site of the PBP. These interactions are crucial for the binding and subsequent inhibition of the transpeptidase activity of the PBPs. The formation of this stable complex prevents the normal cross-linking of peptidoglycan, leading to a weakened cell wall and eventual cell death.

Resistance to β-Lactamase Degradation

A significant advantage of tebipenem is its stability against many β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.

Structural Features Conferring Stability Against β-Lactamases

The resistance of carbapenems, including tebipenem, to many β-lactamases is attributed to key structural features. A critical component is the 6-α-1R-hydroxyethyl substituent on the carbapenem (B1253116) core. This group provides steric hindrance within the active site of many β-lactamases, preventing efficient binding and hydrolysis of the β-lactam ring.

Furthermore, the stereochemistry of the carbapenem nucleus, including the trans configuration of the protons on the β-lactam ring, contributes to its intrinsic stability against hydrolysis by a broad range of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.

Comparative Analysis with Other β-Lactam Antibiotics

Studies have demonstrated that tebipenem maintains stability against hydrolysis by common ESBLs (such as TEM-1 and CTX-M) and AmpC β-lactamases, similar to other carbapenems like imipenem (B608078), meropenem (B701), and ertapenem (B1671056). However, like its carbapenem counterparts, tebipenem is susceptible to hydrolysis by carbapenemase enzymes, including Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48), and New Delhi metallo-β-lactamase (NDM-1).

The catalytic efficiency (kcat/Km) of these enzymes against various carbapenems provides a quantitative measure of their hydrolysis rates. A lower kcat/Km value indicates greater stability of the antibiotic.

| β-Lactamase | Tebipenem | Imipenem | Meropenem | Ertapenem |

| TEM-1 (ESBL) | Stable | Stable | Stable | Stable |

| CTX-M-15 (ESBL) | Stable | Stable | Stable | Stable |

| AmpC | Stable | Stable | Stable | Stable |

| KPC-2 (Carbapenemase) | Susceptible | Susceptible | Susceptible | Susceptible |

| OXA-48 (Carbapenemase) | Susceptible | Susceptible | Susceptible | Susceptible |

| NDM-1 (Carbapenemase) | Susceptible | Susceptible | Susceptible | Susceptible |

Data sourced from studies on the hydrolysis of carbapenems by various β-lactamases.

In Vitro Antimicrobial Activity of Tebipenem

Spectrum of Activity Against Bacterial Pathogens

Tebipenem's antibacterial activity encompasses Gram-negative, Gram-positive, and anaerobic bacteria, including strains resistant to other classes of antibiotics.

Tebipenem (B1682724) exhibits potent in vitro activity against common Enterobacterales species that are frequent causes of urinary tract infections (UTIs) and other infections. This includes activity against isolates of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Studies have consistently shown that the in vitro potency of tebipenem is comparable to that of intravenous carbapenems like meropenem (B701) and ertapenem (B1671056) against these organisms.

A key attribute of tebipenem is its robust activity against Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. The production of these enzymes does not adversely affect the in vitro activity of tebipenem against E. coli and K. pneumoniae. Its MIC90 values against ESBL-producing isolates remain low, demonstrating its stability against hydrolysis by these common resistance enzymes. For instance, in a study of third-generation cephalosporin-resistant E. coli and K. pneumoniae, tebipenem demonstrated excellent activity with MIC90 values of 0.03 mg/L and 0.125 mg/L, respectively.

The following table summarizes the in vitro activity of tebipenem against a selection of Gram-negative pathogens.

| Organism | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | All isolates | ≤0.015 | 0.03 |

| ESBL-producing | 0.03 | 0.25 | |

| Klebsiella pneumoniae | All isolates | 0.03 | 0.06 |

| ESBL-producing | 0.03 | 0.25 | |

| Proteus mirabilis | All isolates | 0.06 | 0.12 |

Note: MIC values are compiled from multiple sources and may vary based on the specific study and isolates tested.

Tebipenem is also active against a variety of Gram-positive pathogens. It has demonstrated in vitro activity against Staphylococcus aureus (methicillin-susceptible strains), Staphylococcus epidermidis, Enterococcus faecalis, Streptococcus pneumoniae (including penicillin-non-susceptible isolates), and Streptococcus pyogenes. While its activity is reduced against methicillin-resistant staphylococci (MRSA), it is potent against most streptococci.

Studies comparing tebipenem to other carbapenems have shown that its MIC values against many Gram-positive isolates are often lower, indicating greater potency. For example, against methicillin-susceptible S. aureus (MSSA) and methicillin-susceptible S. epidermidis (MSSE), tebipenem's MIC90 values were reported to be 0.03 mg/L and 0.015 mg/L, respectively.

The table below presents a summary of tebipenem's in vitro activity against key Gram-positive bacteria.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (MSSA) | ≤0.063 | 0.03 |

| Staphylococcus epidermidis (MSSE) | ≤0.063 | 0.015 |

| Enterococcus faecalis | 0.25 | 1 |

| Streptococcus pneumoniae | ≤0.063 | ≤0.063 |

| Streptococcus pyogenes | ≤0.063 | ≤0.063 |

Note: MIC values are compiled from multiple sources and may vary based on the specific study and isolates tested.

Tebipenem has demonstrated a broad spectrum of activity against anaerobic bacteria, with potency similar to that of meropenem. Broth MIC90 values for tebipenem against a panel of anaerobic isolates generally range from ≤0.015 to 2 μg/ml. This activity against gut anaerobes is an important consideration for an orally administered broad-spectrum antibiotic.

The in vitro efficacy of tebipenem has been evaluated against several high-priority biothreat agents. It has shown potent activity against Bacillus anthracis (the causative agent of anthrax), Yersinia pestis (the causative agent of plague), Burkholderia mallei, and Burkholderia pseudomallei. The MIC values for tebipenem against these pathogens are often equivalent to or lower than those of comparator carbapenems like imipenem (B608078) and meropenem.

The following table details the MIC ranges of tebipenem against these specific biothreat pathogens.

| Organism | MIC Range (μg/ml) |

| Bacillus anthracis | 0.001 to 0.008 |

| Yersinia pestis | ≤0.0005 to 0.03 |

| Burkholderia mallei | 0.25 to 1 |

| Burkholderia pseudomallei | 1 to 4 |

Source: In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem (B1253116), against Biothreat Pathogens

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. For tebipenem, MICs are determined using standardized methodologies to ensure accuracy and comparability across studies.

The standard and most frequently cited methodology for determining tebipenem MICs is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in microtiter plates, which are then inoculated with a standardized concentration of the test bacterium. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after a defined incubation period.

For susceptibility testing of Enterobacterales, custom-made Sensititre™ plates or MicroScan Dried Gram-negative MIC panels are often used, which are based on the broth microdilution principle. Quality control is maintained by testing reference strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, to ensure the accuracy and reproducibility of the results.

Comparative In Vitro Potency Against Clinically Relevant Isolates

Tebipenem demonstrates potent in vitro activity against a wide spectrum of clinically significant bacterial pathogens, including multidrug-resistant (MDR) Gram-negative and Gram-positive organisms. nih.govdoi.org Its efficacy has been evaluated against various isolates, showing comparable or superior activity to other carbapenems and commonly used antibiotics.

Enterobacterales

Studies have consistently shown tebipenem's strong activity against Enterobacterales. In a study evaluating isolates from U.S. medical centers (2019–2020), tebipenem, meropenem, and ertapenem exhibited minimum inhibitory concentration at which 90% of isolates are inhibited (MIC90) values of 0.06 µg/mL, 0.06 µg/mL, and 0.03 µg/mL, respectively, against Enterobacterales causing urinary tract infections (UTIs). researchgate.net Specifically against Escherichia coli and Klebsiella pneumoniae, tebipenem and ertapenem were found to be equally potent. researchgate.net Another study confirmed that tebipenem's MIC90 ranged from 0.06 to 0.25 mg/L for all tested Enterobacterales from patients with cancer. nih.gov

Tebipenem's activity is notably preserved against isolates with resistance mechanisms that challenge other antibiotic classes. Its in vitro activity is not significantly affected by the production of extended-spectrum β-lactamases (ESBLs) or AmpC enzymes. nih.govdoi.orgnih.gov Against ESBL-phenotype isolates, tebipenem demonstrated MIC50/90 values of 0.03/0.25 mg/L. doi.org Similarly, against third-generation cephalosporin-resistant E. coli and K. pneumoniae, tebipenem showed excellent activity with MIC90 values of 0.03 mg/L and 0.125 mg/L, respectively. nih.gov

Streptococcus pneumoniae

Tebipenem exhibits potent activity against Streptococcus pneumoniae, including strains that are not susceptible to penicillin. nih.gov In a study of 202 clinical isolates, the MIC90 of tebipenem was significantly lower than that of reference oral antibiotics. nih.gov For genotypic penicillin-resistant S. pneumoniae (gPRSP) isolates, the tebipenem MIC90 was 0.063 µg/mL, which was considerably lower than that of comparator agents such as cefdinir (B1668824) (1 µg/mL), amoxicillin (B794) (2 µg/mL), and cefditoren (B193786) (8 µg/mL). nih.gov

Haemophilus influenzae

The in vitro activity of tebipenem against Haemophilus influenzae has been shown to be comparable to meropenem and more potent than several other oral antibiotics. nih.gov Against a collection of 232 clinical isolates, including β-lactamase-nonproducing, ampicillin-resistant (BLNAR) strains, tebipenem's MIC90 was lower than most reference oral agents, with the exception of cefditoren. nih.govnih.gov The antimicrobial activity of tebipenem was less affected by amino acid substitutions in penicillin-binding protein 3 (PBP3) in BLNAR strains compared to many cephalosporins. nih.gov

Bactericidal Activity and Time-Kill Studies

Tebipenem exhibits time-dependent bactericidal activity against key pathogens. nih.govnih.gov Time-kill studies are utilized to assess the rate and extent of bacterial killing by an antimicrobial agent over time.

Broth time-kill studies performed on both non-ESBL and ESBL-producing isolates of E. coli and K. pneumoniae demonstrated the bactericidal nature of tebipenem. nih.gov Bactericidal activity is typically defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum. nih.gov Against these strains, tebipenem was found to be bactericidal at 4 to 8 times its MIC within 4 hours, which was comparable to the activity of meropenem at 4 times its MIC. nih.gov

Tebipenem has also demonstrated excellent bactericidal activity against ampicillin-resistant H. influenzae and penicillin-resistant S. pneumoniae. nih.govnih.govnih.gov For gBLNAR strains of H. influenzae, a 3-log10 reduction in bacterial cells was achieved within 4 hours of exposure to tebipenem at its MIC. nih.gov This bactericidal effect was even more rapid in the presence of 10% human serum, with a 3-log10 reduction occurring within 2 hours. nih.gov Similarly, against gPRSP isolates of S. pneumoniae, a 3-log10 decrease in bacterial count was observed within 2 hours when incubated with tebipenem at a concentration equal to or greater than the MIC. nih.gov

These findings from time-kill studies confirm that tebipenem not only inhibits the growth of clinically relevant bacteria but also actively kills them in a time-dependent manner.

Preclinical Pharmacokinetics of Tebipenem Pivoxil Hydrobromide

Absorption and Bioavailability in Animal Models

Preclinical investigations have confirmed that tebipenem (B1682724) pivoxil hydrobromide is well-absorbed orally across several animal species, leading to substantial systemic exposure to the active compound, tebipenem. researchgate.net The bioavailability, however, varies between species. Studies have reported oral bioavailability to be approximately 71.4% in mice, 59.1% in rats, 44.9% in monkeys, and 34.8% in dogs. researchgate.net Nonclinical studies indicated rapid absorption after oral administration, with at least 90% of the radioactive dose recovered in urine or feces within 48 hours in rats and monkeys. nih.gov

Oral Absorption Mechanisms

The intestinal absorption of tebipenem pivoxil is not solely dependent on simple diffusion. nih.gov Research suggests the involvement of carrier-mediated transport mechanisms. nih.gov Studies utilizing Caco-2 cells, a model for intestinal epithelial absorption, have shown that the uptake of tebipenem pivoxil is reduced by ATP depletion and lower temperatures, which is characteristic of active transport processes. nih.gov

Specifically, members of the human organic anion transporting polypeptide (OATP) family have been identified as playing a role. nih.gov Significant transport of tebipenem pivoxil has been observed with OATP1A2 and OATP2B1, but not with the peptide transporter PEPT1. nih.gov The affinity of these transporters for tebipenem pivoxil differs, with OATP1A2 showing a higher affinity (Km = 41.1 μM) than OATP2B1 (Km > 1 mM). nih.gov The contribution of these transporters, in addition to passive diffusion, facilitates the high intestinal membrane permeability of the compound. nih.gov

Conversion Kinetics of Prodrug to Active Tebipenem

Tebipenem pivoxil is a prodrug that is rapidly hydrolyzed to its active form, tebipenem, by esterases. patsnap.com This bioconversion process is crucial for its therapeutic activity. The conversion primarily occurs within the enterocytes of the gastrointestinal tract during absorption. researchgate.netnih.gov In vitro studies using plasma, liver S9 fractions, and small intestinal S9 fractions from both infant and adult animals have demonstrated that tebipenem pivoxil is quickly transformed into tebipenem in all these matrices. researchgate.net Following oral administration in rats and monkeys, the absorbed prodrug is so rapidly converted that tebipenem pivoxil itself is not detected in plasma or urine. researchgate.net

Distribution in Animal Models

Following its rapid absorption and conversion to tebipenem, the active compound undergoes distribution to various tissues. researchgate.netnih.gov Preclinical studies have shown that tissue distribution is extensive. nih.gov

Plasma Concentration-Time Profiles in Murine Models

Pharmacokinetic studies in murine models have characterized the plasma concentration-time profile of tebipenem following the oral administration of tebipenem pivoxil hydrobromide. In a neutropenic murine acute pyelonephritis model, plasma samples were collected at multiple time points after oral administration of single doses ranging from 1 to 100 mg/kg. nih.gov The active moiety, tebipenem, has a reported half-life of approximately 2.72 hours in mice. nih.gov Efficacy in these models has been demonstrated against various Enterobacteriaceae. asm.orgnih.gov

| Parameter | Value | Animal Model | Source |

|---|---|---|---|

| Oral Bioavailability | 71.4% | Mouse | researchgate.net |

| Half-life (t1/2) | ~2.72 hours | Mouse | nih.gov |

Tissue Penetration and Concentration in Target Organs (e.g., Kidney, Thigh Tissue)

Studies in animal models show that tebipenem distributes effectively into key tissues. The kidney, a primary site of infection in complicated urinary tract infections, exhibits high concentrations of tebipenem. researchgate.net This high renal distribution is a key characteristic observed in preclinical models. researchgate.net The drug is also eliminated quickly from these tissues. researchgate.net In addition to the kidney, the efficacy of tebipenem has been demonstrated in murine neutropenic thigh infection models, indicating sufficient penetration into soft tissues to exert its antibacterial effect. asm.orgnih.gov

Protein Binding Characteristics in Preclinical Species

The extent to which a drug binds to plasma proteins can significantly influence its distribution and availability to act at the site of infection. The serum protein binding of tebipenem has been evaluated across a range of concentrations (0.1-100 microg/ml) in several preclinical species. The binding is notably high in mice, ranging from 90.4% to 98.3%. researchgate.net In rats, the binding is slightly lower, between 78.5% and 90.0%. researchgate.net In contrast, dogs show much lower protein binding, at 15.7% to 18.7%, while in monkeys, it ranges from 35.3% to 39.3%. researchgate.net

| Species | Protein Binding (%) | Concentration Range (µg/mL) | Source |

|---|---|---|---|

| Mouse | 90.4 - 98.3 | 0.1 - 100 | researchgate.net |

| Rat | 78.5 - 90.0 | 0.1 - 100 | researchgate.net |

| Dog | 15.7 - 18.7 | 0.1 - 100 | researchgate.net |

| Monkey | 35.3 - 39.3 | 0.1 - 100 | researchgate.net |

Metabolism and Excretion in Animal Models

This compound, an oral prodrug, undergoes rapid and extensive metabolism following administration in animal models. Nonclinical studies in species including mice, rats, dogs, and monkeys have been fundamental in characterizing its metabolic fate and excretion pathways. Upon oral administration, the prodrug is quickly absorbed and converted to its pharmacologically active moiety, tebipenem. researchgate.net This conversion primarily occurs in the enterocytes of the gastrointestinal tract, mediated by intestinal esterases. nih.gov

The metabolic process is characterized by the hydrolysis of the pivalate (B1233124) ester, yielding the active tebipenem. nih.gov Studies in rats and monkeys have shown that absorbed tebipenem pivoxil is rapidly transformed into tebipenem or its primary metabolite. researchgate.net The bioavailability of tebipenem after oral administration of the prodrug was found to be 71.4% in mice, 59.1% in rats, 44.9% in monkeys, and 34.8% in dogs. researchgate.net Further investigation into the biotransformation pathway indicates the involvement of enzymes such as epoxide hydrolase and renal dehydropeptidase-I. frontiersin.org Animal studies have also demonstrated that the metabolism and excretion patterns are comparable between infant and adult animals. researchgate.net

In preclinical animal models, the primary circulating component identified in plasma after oral administration of this compound is the active moiety, tebipenem (TBP). researchgate.netnih.gov The intact prodrug, tebipenem pivoxil, is generally not detected in systemic circulation, underscoring the rapid and efficient conversion process. nih.gov

The most significant metabolite, apart from the active tebipenem, is a pharmacologically inactive, ring-opened form known as LJC 11,562. researchgate.net This metabolite is a major circulating component in the plasma of animal models. researchgate.net The formation of this open-ring structure is a key step in the metabolic cascade of tebipenem. frontiersin.org While tebipenem is the main entity found in plasma and subsequently excreted in urine, both tebipenem and its ring-opened metabolite LJC 11,562 have been identified as the major metabolites in circulation. researchgate.net

| Compound | Type | Location Identified in Animal Models |

|---|---|---|

| Tebipenem (TBP) | Active Moiety | Plasma, Urine, Feces |

| LJC 11,562 | Inactive Ring-Opened Metabolite | Plasma, Feces |

| Tebipenem Pivoxil (TBP-PI) | Prodrug | Feces (Trace amounts) |

The kidneys play a crucial role in the elimination of tebipenem. Animal studies have consistently shown that renal excretion is a primary pathway for the clearance of the active moiety from the body. nih.gov Following its formation, tebipenem is distributed at high concentrations to the kidneys and is eliminated quickly. researchgate.net

Mass balance studies in rats and monkeys using radiolabeled tebipenem pivoxil demonstrated that radioactivity was excreted approximately equally between urine and feces. nih.gov These nonclinical investigations revealed that at least 90% of the administered radioactive dose was recovered in the urine and feces combined within 48 hours, highlighting the efficiency of the elimination processes. nih.gov The significant distribution of tebipenem to the kidneys facilitates its effective removal via urinary excretion. researchgate.net

Alongside renal clearance, fecal excretion represents another major pathway for the elimination of tebipenem and its metabolites in animal models. nih.gov Studies in rats have specifically quantified the extent of fecal excretion. After a single oral dose of radiolabeled this compound, between 45% and 62% of the total radioactivity was recovered in the feces of rats.

As noted in mass balance studies in both rats and monkeys, the excretion of the radiolabeled dose was split almost evenly between the renal and fecal routes. nih.gov This dual-pathway elimination ensures efficient clearance of the compound and its byproducts from the system.

| Animal Model | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Total Recovery (% within 48h) |

|---|---|---|---|

| Rat | Approx. 50% | 45% - 62% | ≥90% (Combined) |

| Monkey | Approx. 50% | Approx. 50% | ≥90% (Combined) |

Preclinical Pharmacodynamics of Tebipenem

In Vivo Efficacy Studies in Animal Infection Models

To complement the theoretical framework of PK-PD modeling, in vivo efficacy studies in various animal models provide tangible evidence of a drug's ability to combat infections in a living system. Tebipenem (B1682724) pivoxil hydrobromide has demonstrated significant efficacy in several well-established murine infection models. asm.org

Murine Neutropenic Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antibiotics, particularly for systemic infections. In this model, tebipenem has shown potent activity against various pathogens, including extended-spectrum β-lactamase (ESBL)-producing organisms. asm.org

Studies using this model have been crucial in defining the dose-response relationship for tebipenem. nih.gov For example, against Escherichia coli ATCC 25922, a half-maximal effect was observed with a total daily dose of 11.13 mg/kg. nih.gov The model was also used to determine the pharmacodynamic targets required for efficacy against a panel of six E. coli and five Klebsiella pneumoniae strains, demonstrating comparable efficacy against both wild-type and ESBL-producing isolates. nih.govnih.gov The pharmacodynamics of tebipenem against these Enterobacteriaceae were found to be similar. nih.gov

Murine Urinary Tract Infection (UTI) Models (e.g., Acute Pyelonephritis)

Given that tebipenem pivoxil hydrobromide is being developed for the treatment of complicated urinary tract infections (cUTI), its efficacy in murine UTI models is of particular importance. nih.gov Tebipenem has demonstrated efficacy in a neutropenic murine model of acute pyelonephritis (AP). nih.govoup.com

In this model, dose-ranging studies were conducted using a panel of seven Enterobacteriaceae isolates with varying MIC values. nih.gov The relationship between drug exposure, quantified as the free-drug plasma AUC:MIC ratio adjusted for the dosing interval, and the change in bacterial count in the kidneys was well-defined. nih.govoup.com These studies established the specific exposure targets needed for bacterial stasis and reduction in this infection model, providing critical data to support dose selection for clinical trials in patients with AP. oup.com

Other Relevant Preclinical Infection Models (e.g., Lung, Soft Tissue, Enteric Infection Models)

The efficacy of tebipenem has also been evaluated in other relevant preclinical infection models, demonstrating its broad potential.

Lung Infection Models : Tebipenem has shown in vivo efficacy in murine lung infection models. researchgate.net In a murine model of Mycobacterium abscessus lung infection, the oral combination of tebipenem pivoxil and avibactam (B1665839) ARX-1796 demonstrated efficacy. nih.govresearchwithnj.comresearchgate.net Another study showed that the in vitro activity of tebipenem was not negatively impacted by the presence of pulmonary surfactant. researchgate.net

Soft Tissue Infection Models : Tebipenem has demonstrated in vivo efficacy in murine models of soft tissue infections. nih.gov

Enteric Infection Models : The impact of tebipenem pivoxil on the intestinal microbiota and its efficacy in enteric infections have been investigated. In a mouse model, tebipenem pivoxil, both alone and in combination with a β-lactamase inhibitor, was evaluated for its effect on the gut microbiota and colonization by carbapenem-resistant Klebsiella pneumoniae. nih.gov While some alteration of the intestinal microbiota was observed, it did not promote the overgrowth of the resistant pathogen. nih.govresearchgate.net Additionally, in animal models of shigellosis, tebipenem has shown effective reduction of the Shigella infection burden. researchgate.net

In Vitro Pharmacodynamic Models

In vitro pharmacodynamic (PD) models are essential tools in preclinical drug development, offering a controlled environment to study the relationship between drug exposure and its antibacterial effect over time. For this compound, these models have been instrumental in determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with efficacy, defining the magnitude of exposure required for various levels of bacterial killing, and understanding the potential for resistance development.

Hollow Fiber Infection Model Studies

The hollow-fiber in vitro infection model (HFIM) is a dynamic system that can simulate human pharmacokinetic profiles over extended periods, typically several days. This model has been extensively used to evaluate tebipenem's efficacy, particularly its ability to suppress the emergence of resistance against key pathogens like Escherichia coli. website-files.comnih.gov

A series of 10-day dose-ranging studies were conducted using the HFIM to determine the tebipenem exposure needed to prevent on-therapy resistance. website-files.com These studies challenged various clinical isolates of E. coli, including extended-spectrum β-lactamase (ESBL)-producing strains, with simulated free-drug plasma concentrations of tebipenem. website-files.comresearchgate.net The experiments evaluated a range of dosing regimens, from 4.69 mg to 1200 mg administered every eight hours (q8h), against high initial bacterial burdens (e.g., 1 x 10⁸ CFU/mL). website-files.comresearchgate.net

The primary goal was to identify an exposure that could not only reduce the bacterial population but also prevent the amplification of pre-existing drug-resistant subpopulations. website-files.com Findings consistently demonstrated that tebipenem exposures simulating a 600 mg q8h regimen effectively reduced bacterial counts below the initial inoculum for all tested E. coli isolates over the 10-day study period. website-files.com While intermittent amplification of resistant subpopulations was observed with some regimens, it was significantly suppressed at exposures corresponding to the 600 mg q8h dose. website-files.comresearchgate.net

Further HFIM studies investigated the pharmacodynamics of resistance emergence using specific ESBL-producing E. coli strains. nih.govasm.org These experiments confirmed that progressively more fractionated dosing regimens were more effective at suppressing resistance. asm.orgnih.gov An fAUC/MIC ratio (free drug area under the concentration-time curve to minimum inhibitory concentration ratio) adjusted for the dosing interval (τ), expressed as fAUC₀₋₂₄/MIC · 1/tau, of 34.58 to 51.87 was associated with significant logarithmic killing and the suppression of resistance. asm.orgnih.gov

Other 7-day HFIM studies were designed to assess the potential of oral tebipenem as a step-down therapy following intravenous (IV) ertapenem (B1671056) against ESBL-producing E. coli. asm.orgnih.gov In these models, simulated IV ertapenem therapy for 1 or 3 days followed by oral tebipenem successfully reduced bacterial loads and prevented the regrowth that was observed when ertapenem was stopped without a transition to an effective oral agent. asm.orgnih.gov

| Study Objective | Model Duration | Challenge Organisms | Key Findings | Reference |

| Dose-ranging and resistance suppression | 10 days | Three E. coli clinical isolates (ESBL+) | Exposures simulating a 600 mg q8h regimen reduced bacterial burdens and minimized the amplification of resistant subpopulations. | website-files.comresearchgate.net |

| Define exposure vs. resistance emergence | Not specified | ESBL-producing E. coli strain SPT719 | Progressively more fractionated regimens suppressed resistance. An fAUC₀₋₂₄/MIC · 1/tau of 34.58-51.87 resulted in logarithmic killing and resistance suppression. | nih.govasm.orgnih.gov |

| Evaluate oral step-down therapy | 7 days | Five ESBL-producing E. coli isolates | Transitioning from simulated IV ertapenem to oral tebipenem prevented bacterial regrowth and maintained bacterial reduction. | asm.orgnih.gov |

One-Compartment In Vitro Infection Models

One-compartment in vitro infection models were utilized for 24-hour dose-fractionation and dose-ranging studies to characterize the PK/PD of tebipenem against a diverse panel of Enterobacteriaceae. nih.govproquest.com These studies exposed bacteria at a starting concentration of approximately 1 x 10⁶ CFU/mL to tebipenem concentrations that mimicked the free-drug plasma profiles observed in healthy human volunteers. nih.govproquest.com

In dose-fractionation studies, various total daily doses were divided and administered every 4, 8, or 12 hours to determine which PK/PD index best predicted tebipenem's activity. nih.gov The results showed that tebipenem's bactericidal effect is time-dependent, with both the percentage of time the free drug concentration remains above the MIC (%fT>MIC) and the fAUC:MIC ratio adjusted for the dosing interval (fAUC:MIC ratio·1/τ) describing the PK/PD relationship well. nih.govoup.comnih.gov The latter index was often used for further characterization. oup.comnih.gov

Dose-ranging studies evaluated 13 clinical isolates of Enterobacteriaceae with MIC values ranging from 0.008 to 0.25 mg/L. nih.gov By pooling the data from these studies, researchers established the magnitude of the fAUC:MIC ratio·1/τ required to achieve specific antibacterial endpoints. nih.govnih.gov These analyses are crucial for bridging preclinical data to clinical dose selection. oup.comnih.gov

| PK/PD Endpoint | Required fAUC:MIC ratio·1/τ | Reference |

| Net Bacterial Stasis | 7.23 | nih.govnih.gov |

| 1-log₁₀ CFU Reduction from Baseline | 13.1 | nih.govnih.gov |

| 2-log₁₀ CFU Reduction from Baseline | 32.4 | nih.govnih.gov |

Evaluation of Bacterial Killing Kinetics and Emergence of Resistance

The evaluation of bacterial killing kinetics and the potential for resistance emergence is a critical component of preclinical pharmacodynamic assessment. In vitro models, particularly the HFIM, are well-suited for this purpose as they allow for the observation of bacterial population dynamics over extended periods of drug exposure. website-files.comnih.govasm.org

Studies with tebipenem have shown that its bacterial killing is time-dependent. nih.gov In the HFIM, tebipenem regimens simulating human exposures demonstrated rapid initial killing of susceptible bacteria. website-files.comasm.org For example, against several strains of ESBL-producing E. coli, a simulated 600 mg q8h regimen reduced bacterial densities to the level of detection within 48 to 96 hours, with no regrowth observed over a 7-day period for some isolates. asm.org

The emergence of resistance was studied by plating samples from the in vitro models onto both drug-free and tebipenem-supplemented agar (B569324) plates. website-files.comresearchgate.net This technique allows for the enumeration of both the total bacterial population and the subpopulation that is resistant to tebipenem. researchgate.net Dose-ranging HFIM studies revealed a clear relationship between drug exposure and the amplification of resistant bacteria. website-files.com While lower doses might initially reduce the bacterial load, they could fail to suppress the growth of less susceptible mutants, leading to eventual treatment failure and a high density of resistant organisms. nih.govasm.org

Conversely, robust exposures, such as those equivalent to a 600 mg q8h clinical regimen, were shown to consistently lower bacterial burdens and minimize the potential for on-therapy amplification of resistance. website-files.com The data indicate that achieving an fAUC₀₋₂₄/MIC · 1/tau value between 34.58 and 51.87 is effective for not only achieving logarithmic bacterial killing but also for suppressing the emergence of resistance in E. coli. nih.gov

Mechanisms of Antimicrobial Resistance to Tebipenem

Intrinsic Resistance Mechanisms

Intrinsic resistance mechanisms are naturally occurring in bacteria and can reduce their susceptibility to antibiotics without prior exposure. For carbapenems like tebipenem (B1682724), these mechanisms primarily involve limiting the antibiotic's access to its target and modifications of the target itself.

Outer Membrane Permeability and Efflux Pumps

The cell envelope of Gram-negative bacteria presents a significant barrier to antibiotic entry. The outer membrane, a unique feature of these bacteria, is poorly permeable and works in concert with efflux pumps to keep intracellular antibiotic concentrations below effective levels.

The outer membrane of Gram-negative bacteria is a formidable barrier that restricts the entry of many antibiotics. Hydrophilic drugs like tebipenem must traverse this membrane, primarily through protein channels known as porins. In bacteria such as Escherichia coli and Klebsiella pneumoniae, the main general porins are OmpF and OmpC. A reduction in the number or a change in the structure of these porins can significantly decrease the influx of carbapenems into the periplasmic space, where their targets, the penicillin-binding proteins (PBPs), are located. For instance, the loss of OmpF and OmpC porins, often due to mutations in regulatory genes like ompR, is a common mechanism of resistance to carbapenems, including ertapenem (B1671056). While not always studied with tebipenem specifically, this mechanism is a well-established principle for carbapenem (B1253116) resistance.

Once inside the bacterial cell, antibiotics can be actively expelled by efflux pumps. These transport proteins are present in both Gram-positive and Gram-negative bacteria and contribute to intrinsic resistance by pumping out a wide variety of toxic compounds, including antibiotics. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa, are major contributors to multidrug resistance. These pumps can recognize and extrude various β-lactams, including some carbapenems. Overexpression of these efflux pumps prevents the antibiotic from reaching a high enough concentration at its target site to be effective. The interplay between reduced outer membrane permeability and active efflux creates a powerful intrinsic defense against carbapenems.

Table 1: Key Intrinsic Resistance Components in Gram-Negative Bacteria

| Component | Function in Resistance | Examples of Involved Proteins | Bacterial Examples |

|---|---|---|---|

| Outer Membrane Porins | Restrict influx of carbapenems into the periplasm. | OmpF, OmpC, OprD | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa |

| Efflux Pumps | Actively expel carbapenems from the cell. | AcrAB-TolC, MexAB-OprM | Escherichia coli, Pseudomonas aeruginosa |

Alterations in Penicillin-Binding Proteins

The ultimate targets of tebipenem and all β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Tebipenem exerts its bactericidal effect by binding to these PBPs and inhibiting their activity, leading to cell lysis. Tebipenem is a potent inhibitor of multiple PBPs. In Gram-negative bacteria such as E. coli and K. pneumoniae, it primarily targets PBP 2. It also shows high affinity for other PBPs in various pathogens, contributing to its broad spectrum of activity.

Intrinsic resistance can arise from alterations in the structure of these target PBPs. Amino acid substitutions in the active site of PBPs can reduce their binding affinity for β-lactam antibiotics. This mechanism is particularly well-documented in Streptococcus pneumoniae, where resistance to penicillin and other β-lactams is frequently associated with mosaic genes encoding altered PBP 2X, PBP 2B, and PBP 1A. These alterations lower the acylation efficiency of the antibiotic, meaning a higher concentration of the drug is required to inhibit cell wall synthesis. While tebipenem generally retains potent activity against many strains with altered PBPs, significant modifications can lead to reduced susceptibility.

Table 2: Tebipenem PBP Inhibition

| Organism | Primary PBP Target(s) |

|---|---|

| Escherichia coli | PBP 2 |

| Klebsiella pneumoniae | PBP 2 |

| Streptococcus pneumoniae | Multiple PBPs |

| Haemophilus influenzae | Multiple PBPs |

Source: Lacasse E, et al., 2019

The crystal structures of tebipenem complexed with PBP 2X and PBP 1A from S. pneumoniae have revealed key interactions. These studies show that hydrophobic interactions between the C-2 side chain of tebipenem and conserved tryptophan and threonine residues within the active sites of these PBPs are crucial for binding. Mutations affecting these or nearby residues can disrupt these interactions, forming the structural basis for reduced affinity and resistance.

Acquired Resistance Mechanisms

Acquired resistance is a major clinical concern and arises when bacteria gain new resistance genes, often through horizontal gene transfer, or through mutations in their own DNA. For tebipenem, the most significant acquired resistance mechanisms involve the production of carbapenem-hydrolyzing enzymes and the selection of resistant mutants under antibiotic pressure.

Role of Carbapenemases (e.g., KPC, MBLs) in Tebipenem Resistance

The most potent mechanism of acquired resistance to carbapenems is the production of carbapenemases. These are β-lactamase enzymes that can effectively hydrolyze and inactivate carbapenems, including tebipenem. Carbapenemases are categorized into different Ambler classes:

Class A Carbapenemases: The most common are Klebsiella pneumoniae carbapenemases (KPCs). These enzymes are a significant cause of resistance in Enterobacterales.

Class B Metallo-β-lactamases (MBLs): These enzymes, which include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP), require zinc ions for their activity and have a broad hydrolysis spectrum that includes all β-lactams except monobactams.

Class D Carbapenemases: The oxacillinase (OXA) type carbapenemases, particularly OXA-48 and its variants, are another major cause of carbapenem resistance, especially in Enterobacterales.

Tebipenem, similar to other carbapenems, is stable against hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. However, it is susceptible to hydrolysis by KPC, NDM, and OXA-48 enzymes. The presence of genes encoding these carbapenemases renders bacteria highly resistant to tebipenem.

Emergence of Resistance Under Suboptimal Exposure Conditions

Even in the absence of pre-existing resistance genes, resistance can emerge during therapy due to suboptimal drug exposure. When bacteria are exposed to antibiotic concentrations that are too low to kill the entire population (i.e., below the minimum inhibitory concentration or for an insufficient duration), it can lead to the selection and proliferation of resistant subpopulations.

For carbapenems, this can occur through the selection of mutants with a combination of resistance mechanisms. For example, in a population of bacteria producing an ESBL, exposure to a carbapenem can select for mutants that have also lost their outer membrane porins. The combination of ESBL activity (which can have very weak hydrolytic activity against carbapenems) and reduced drug entry can be enough to confer clinical resistance. Studies with ertapenem have shown that porin-deficient subpopulations can emerge frequently in ESBL-producing E. coli during exposure to the antibiotic. This principle also applies to tebipenem, where inadequate exposure could fail to eradicate the bacterial population and instead select for more resistant variants.

Impact on Commensal Microbiota and Colonization Resistance

The human body hosts a complex community of microorganisms, known as the microbiota, which plays a crucial role in health and disease. A key function of a healthy gut microbiota is providing "colonization resistance," which is the ability to prevent the overgrowth of and invasion by pathogenic bacteria. Broad-spectrum antibiotics, including carbapenems, can disrupt the composition and function of the commensal microbiota.

This disruption can have several negative consequences. By reducing the diversity and abundance of beneficial commensal bacteria, antibiotics can create an opportunity for antibiotic-resistant organisms, such as Clostridioides difficile, vancomycin-resistant Enterococcus (VRE), and carbapenemase-producing Enterobacterales (CPE), to colonize and proliferate in the gut. This not only increases the risk of infection in the treated individual but also turns them into a reservoir for the transmission of these multidrug-resistant pathogens to other individuals and the healthcare environment. The oral administration of tebipenem means it will have a significant impact on the gut microbiota, and the potential for promoting the colonization of resistant organisms is a critical consideration in its use.

Effects on Intestinal Microbiota Composition

Tebipenem pivoxil hydrobromide, as an oral broad-spectrum carbapenem, has been studied for its impact on the composition of the intestinal microbiota. Broad-spectrum antibiotics can disrupt the gut's microbial balance, an effect known as dysbiosis, which can have various health implications website-files.comnih.gov. Research indicates that the administration of this compound leads to significant, though often transient, alterations in the gut microbiome nih.gov.

In a clinical trial involving healthy adults, the effects of this compound on the gut microbiota were found to be comparable to those of amoxicillin-clavulanic acid, a widely used oral antibiotic combination nih.gov. During a 10-day treatment course, quantitative cultures of fecal samples showed significant decreases in the populations of several key bacterial groups. Specifically, reductions were observed in Enterobacterales, Enterococcus spp., Bifidobacterium spp., and Bacteroides spp. nih.govnih.govasm.org. The diversity of the gut microbiome also showed significant changes from baseline during the treatment period nih.gov.

Studies in mouse models have corroborated these findings, demonstrating that tebipenem pivoxil can cause alterations in the intestinal microbiota nih.govresearchgate.netasm.orgnih.gov. These changes are a critical consideration, as a healthy and diverse gut microbiome contributes to "colonization resistance," the ability of the indigenous microbiota to prevent colonization by pathogenic microorganisms nih.govresearchgate.net.

The table below summarizes the observed effects of this compound on specific components of the intestinal microbiota based on clinical research.

| Bacterial Group | Observed Effect During Treatment | Timeframe of Significant Decrease |

| Enterobacterales | Significant Decrease | Days 4-7 |

| Enterococcus spp. | Significant Decrease | Days 4-14 |

| Bifidobacterium spp. | Significant Decrease | Days 2-4 |

| Bacteroides spp. | Significant Decrease | Days 4-10 |

Data derived from a Phase 1 trial in healthy adults receiving 600 mg of this compound every 8 hours for 10 days. nih.gov

Despite these alterations, studies have also noted that the microbiome composition tends to recover and show no significant difference from baseline in the follow-up period after treatment completion nih.gov.

Implications for Pathogen Colonization and Selection Pressure

The disruption of the intestinal microbiota by antibiotics can potentially reduce colonization resistance, creating an environment more susceptible to overgrowth by pathogenic organisms, including multidrug-resistant (MDR) strains nih.govresearchgate.net. This is a significant concern for carbapenems, which are often reserved for treating infections caused by resistant bacteria sperotherapeutics.com.

Research using a mouse model was conducted to evaluate whether the microbiota alterations caused by tebipenem pivoxil promoted colonization by carbapenem-resistant Klebsiella pneumoniae (MDR K. pneumoniae) nih.govresearchgate.netnih.gov. In this study, while tebipenem pivoxil, particularly in combination with a metallo-β-lactamase inhibitor, did alter the intestinal microbiota, it did not lead to an overgrowth of the carbapenem-resistant K. pneumoniae strain nih.govresearchgate.netasm.orgnih.gov. This is a crucial finding, as it suggests that despite its broad-spectrum activity and impact on the gut flora, tebipenem pivoxil may not exert a strong selection pressure favoring the expansion of this specific type of carbapenem-resistant pathogen in the gut nih.govasm.org.

For comparison, the study showed that treatment with clindamycin (B1669177) resulted in a substantial overgrowth of the same MDR K. pneumoniae strain, highlighting that the effect on pathogen colonization is specific to the antibiotic administered nih.govasm.orgnih.gov.

The table below presents comparative findings on the colonization of multidrug-resistant K. pneumoniae following different antibiotic treatments in a mouse model.

| Treatment Group | Mean Concentration of MDR K. pneumoniae (log10 CFU/g stool) |

| Saline (Control) | 2.9 |

| Tebipenem pivoxil | ≤3.6 |

| Clindamycin | 6.1 |

Data from a preclinical mouse model assessing pathogen overgrowth after 6 days of infection. nih.govasm.orgnih.gov

Although these findings are a positive step in understanding the ecological impact of this oral carbapenem, further research is needed to assess the effects on other potential pathogens such as Clostridioides difficile and Candida spp., and to understand the impact when a pathogen is encountered after the completion of antibiotic therapy nih.govasm.org.

Analytical Methodologies for Tebipenem and Its Metabolites

Quantification in Biological Matrices

The accurate quantification of tebipenem (B1682724) and its metabolites in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. To achieve this, a range of sophisticated analytical methodologies have been developed and validated, ensuring sensitivity, specificity, and reproducibility of the results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the determination of tebipenem in biological samples. These methods are prized for their high selectivity and sensitivity. A common sample preparation procedure involves a straightforward protein precipitation step, often using acetonitrile (B52724), to isolate tebipenem and an internal standard from the biological matrix nih.gov. For instance, tebipenem concentrations in bronchoalveolar lavage (BAL) fluid and cell pellet suspensions have been successfully measured using a validated LC-MS/MS method with a Turbo ion spray interface operating in the positive-ion mode nih.gov.

In a study analyzing tebipenem in human whole blood, a validated LC-MS/MS method was employed. The blood samples were stabilized with isopropyl alcohol to prevent the conversion of the prodrug, tebipenem pivoxil, to its active form, tebipenem nih.gov. The subsequent analysis demonstrated good linearity over a defined concentration range nih.gov. The use of a stable isotope-labeled internal standard, such as tebipenem-d5, is a common practice to ensure accuracy nih.gov.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

To enhance the speed and efficiency of analysis, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed. These methods offer rapid and sensitive quantification of tebipenem in human plasma and whole blood nih.govnih.gov. A typical UPLC-MS/MS method for tebipenem in human plasma utilizes a single-step protein precipitation with acetonitrile for sample preparation nih.govresearchgate.net. To stabilize the analyte, 3-morpholinopropanesulfonic acid (MOPS) buffer is often added to the plasma samples nih.govresearchgate.net.

Chromatographic separation is commonly achieved on a C18 column, such as an ACQUITY UPLC BEH C18 column, with a short run time of around 3.0 minutes facilitated by a repeated gradient program nih.govresearchgate.net. This rapid gradient also helps in minimizing the carryover effect between samples nih.govresearchgate.net. The method's validation has demonstrated excellent linearity within the analytical range of 0.1 to 20 μg/mL, with a lower limit of quantification (LLOQ) of 0.1 μg/mL nih.govresearchgate.net. The precision and accuracy of these methods are well within the accepted regulatory limits nih.govresearchgate.net. For instance, intra-run and inter-run precision, measured as the coefficient of variation (CV), has been reported to be within 3.81%, while accuracy, expressed as relative error (RE), was within ±8.56% nih.govresearchgate.net.

The table below summarizes the key parameters of a validated UPLC-MS/MS method for tebipenem quantification in human plasma.

| Parameter | Value |

| Analytical Method | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Biological Matrix | Human Plasma |

| Sample Preparation | Single-step protein precipitation with acetonitrile and MOPS buffer |

| Chromatographic Column | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |

| Total Run Time | 3.0 minutes |

| Linearity Range | 0.1 - 20 μg/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 μg/mL |

| Intra-run and Inter-run Precision (CV) | < 3.81% |

| Accuracy (RE) | ± 8.56% |

| Recovery | 90.19 - 95.74% |

Metabolite Profiling and Identification Techniques

Following oral administration, tebipenem pivoxil hydrobromide undergoes rapid and extensive metabolism. A key step in understanding its disposition is the profiling and identification of its metabolites in various biological fluids.

Studies involving radiolabeled [14C]-tebipenem pivoxil hydrobromide have been instrumental in elucidating the metabolic fate of the drug nih.gov. Following a single oral dose, metabolite profiling in plasma, urine, and feces indicates that the prodrug, tebipenem pivoxil, is quickly hydrolyzed at the pivalate (B1233124) ester to yield the active moiety, tebipenem nih.gov. Notably, intact tebipenem pivoxil is not detected in plasma nih.gov. Tebipenem is the major circulating component, accounting for approximately 54% of the total plasma radioactivity based on the plasma AUC ratio of tebipenem to total radioactivity nih.gov. Another significant metabolite found in plasma is the inactive ring-opened form, LJC 11562 nih.gov.

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural characterization of metabolites. Techniques such as UPLC coupled with electrospray ionization and a quadrupole time-of-flight (UPLC-ESI-Q-TOF) mass spectrometer are employed for metabolite profiling in urine frontiersin.org. This approach allows for the acquisition of accurate mass data, which aids in the determination of the elemental composition of metabolites springernature.com.

In a study on the absorption, metabolism, and excretion of [14C]-tebipenem pivoxil hydrobromide, samples from plasma, urine, and feces were analyzed using liquid chromatography-high resolution mass spectrometry. The eluent was fractionated, and radioactivity was measured to generate radiochemical profiles, which guided the identification of metabolites nih.gov. This combination of chromatography, high-resolution mass spectrometry, and radioactivity detection provides a comprehensive picture of the drug's metabolic pathway.

The table below details the major metabolites of tebipenem pivoxil identified in human plasma.

| Metabolite | Presence in Plasma | Notes |

| Tebipenem (TBP) | Major circulating component (~54% of total plasma radioactivity) | Active form of the drug |

| LJC 11562 | Major component (>10% of total plasma radioactivity) | Inactive, ring-opened metabolite |

| Tebipenem Pivoxil (TBP-PI) | Not detected | Prodrug is rapidly hydrolyzed |

Bioanalytical Method Validation for Preclinical Studies

The validation of bioanalytical methods is a critical requirement for preclinical studies to ensure the reliability and reproducibility of the quantitative data generated. These validation procedures are conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) europa.eueuropa.eu.

A full validation of a bioanalytical method encompasses the assessment of several key parameters. For the UPLC-MS/MS method used to quantify tebipenem in human plasma, validation included demonstrating selectivity, linearity, and establishing the lower limit of quantification (LLOQ) nih.govresearchgate.net. Accuracy and precision were evaluated at multiple concentration levels to ensure the method's reliability across the analytical range nih.govresearchgate.net. Furthermore, the potential for carryover between samples was assessed and minimized nih.govresearchgate.net.

Matrix effects, which can suppress or enhance the analyte signal, were investigated and found to be minimal, and the extraction recovery of tebipenem was consistently high nih.govresearchgate.net. The stability of tebipenem in plasma was thoroughly evaluated under various storage conditions, including room temperature, -20°C, -80°C, and after multiple freeze-thaw cycles, to ensure sample integrity from collection to analysis nih.govresearchgate.net.

The table below outlines the essential parameters for the bioanalytical method validation of tebipenem in preclinical studies.

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The production of results that are directly proportional to the concentration of the analyte in the sample within a defined range. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. |

| Accuracy | The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Carryover | The appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. |

Comparative Preclinical Studies and Future Research Directions

Benchmarking Tebipenem (B1682724) Against Other Carbapenems in Preclinical Models

Preclinical studies have been crucial in demonstrating that the active moiety, tebipenem, exhibits a microbiological and pharmacodynamic profile equivalent to that of established IV carbapenems, supporting its development as an oral alternative for serious infections.

The antibacterial potency of tebipenem has been rigorously compared to other carbapenems, such as meropenem (B701) and ertapenem (B1671056), against a wide range of bacterial pathogens. In vitro studies consistently show that tebipenem has potent activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. oup.com

| Organism | Tebipenem | Meropenem | Ertapenem | Imipenem (B608078) |

| Enterobacterales | 0.06 | 0.06 | 0.03 | - |

| Escherichia coli | ≤0.125 | - | - | - |

| Klebsiella pneumoniae | ≤0.125 | - | - | - |

| Proteus mirabilis | - | - | <0.008 | - |

| Data sourced from multiple studies and represent MIC₉₀ values in µg/mL. nih.govnih.gov |

In vivo efficacy has been demonstrated in various murine infection models, including soft-tissue, pulmonary, and urinary tract infections. nih.gov In a murine ascending E. coli UTI model, tebipenem pivoxil hydrobromide administration led to a significant reduction in the bacterial burden in the kidneys, bladder, and urine, providing further evidence of its potential utility in this indication.

The pharmacodynamics of tebipenem are consistent with the time-dependent killing action characteristic of the carbapenem (B1253116) class. Preclinical studies in neutropenic murine thigh infection models were conducted to determine the pharmacokinetic-pharmacodynamic (PK-PD) index that best predicts its efficacy and to establish the magnitude of this target required for a therapeutic effect.

These investigations identified the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC), corrected for the dosing interval, as the PK-PD index most strongly associated with bactericidal activity. This is a common index used to describe the pharmacodynamics of drugs that exhibit time-dependent effects with a negligible post-antibiotic effect, which is characteristic of carbapenems. The magnitude of the PK-PD target required for bacteriostasis (a state where bacterial growth is halted) was defined. These preclinical PK-PD studies were essential for establishing that the exposures achieved in humans with oral this compound are sufficient to attain the necessary targets for efficacy against relevant pathogens, thereby bridging the gap between preclinical data and clinical trial design.

Potential for Combination Therapies

While tebipenem demonstrates potent activity against many multidrug-resistant (MDR) pathogens, the global rise of carbapenemase-producing organisms necessitates research into combination therapies.

Currently, there is a notable lack of published in vitro studies specifically investigating synergistic combinations of tebipenem with other antibiotics. However, for the carbapenem class more broadly, combination therapy is a well-explored strategy. Studies involving meropenem have shown in vitro synergy with agents like colistin, rifampicin, and tigecycline (B611373) against carbapenem-resistant Acinetobacter baumannii and K. pneumoniae. tubitak.gov.trfrontiersin.orgmdpi.com While these findings are not directly transferable to tebipenem, they highlight a potential area for future research. One study suggested that tebipenem could be used in combination with a fluoroquinolone like delafloxacin (B1662383) for empirical outpatient therapy in low-risk febrile neutropenic patients, although this was a clinical suggestion rather than the result of a synergy study. nih.gov

A critical limitation of tebipenem, shared with other carbapenems, is its susceptibility to hydrolysis by carbapenemase enzymes. researchgate.net Kinetic studies have confirmed that while tebipenem is stable against ESBL and AmpC β-lactamases, it is readily hydrolyzed by serine carbapenemases (like KPC) and metallo-β-lactamases (like NDM-1 and VIM) as well as OXA-48. researchgate.netnih.gov This instability renders tebipenem inactive against isolates producing these enzymes.

The primary strategy to overcome this resistance mechanism is the combination of a β-lactam with a β-lactamase inhibitor (BLI). Several BLIs, such as avibactam (B1665839), relebactam, and vaborbactam, have been successfully paired with IV β-lactams to restore activity against carbapenemase-producing Enterobacterales (CRE). diagnosticsfirst.com Although this compound is not currently being developed in combination with a BLI, future research could explore such pairings to potentially expand its spectrum of activity to include CRE. nih.gov

Translational Research from Preclinical Models to Inform Drug Development Pathways

Preclinical data have been instrumental in guiding the clinical development of this compound. The potent in vitro activity against key uropathogens, including fluoroquinolone-resistant and ESBL-producing strains, combined with efficacy in animal UTI models, provided a strong rationale for its development for complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). nih.gov

The establishment of preclinical PK-PD equivalence to IV carbapenems was a cornerstone of the development strategy. This allowed for the design of pivotal Phase 3 clinical trials, such as ADAPT-PO and PIVOT-PO, based on a non-inferiority hypothesis against standard-of-care IV carbapenems like ertapenem and imipenem-cilastatin. sperotherapeutics.com The goal of this translational approach was to demonstrate that an oral agent could produce clinical outcomes comparable to IV therapy for hospitalized patients, potentially allowing for earlier hospital discharge or avoidance of admission altogether. sperotherapeutics.com The successful outcome of the PIVOT-PO trial, which was stopped early for efficacy, underscored the validity of this preclinical-to-clinical translational pathway, paving the way for planned regulatory submissions. sperotherapeutics.com

Novel Applications of Tebipenem in Treating Multidrug-Resistant Infections

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, often necessitating hospitalization for intravenous antibiotic therapy. This compound is being developed as a first-in-class oral carbapenem, representing a pivotal shift in treating complex infections caused by these resistant pathogens, particularly in the outpatient setting. Carbapenems are a critical class of antibiotics reserved for severe infections, and until now, have only been available in intravenous formulations. The development of an oral carbapenem like tebipenem could facilitate earlier hospital discharge or prevent admissions altogether for patients with certain MDR infections.

Tebipenem's active form, tebipenem, demonstrates a broad spectrum of in vitro activity against a variety of key Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs), which compromise many currently available oral antibiotics. Its primary novel application lies in its potential to treat complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by MDR Enterobacterales.